molecular formula C15H19NO2 B14754441 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol CAS No. 2111-26-4

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol

Cat. No.: B14754441
CAS No.: 2111-26-4
M. Wt: 245.32 g/mol
InChI Key: NRIDRINPRIUAKP-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol is a chemical compound known for its unique structure and properties It consists of a dimethylamino group, a naphthalenyloxy group, and a propanol backbone

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol involves several steps. One common synthetic route includes the reaction of 1-naphthol with epichlorohydrin to form 1-(1-naphthalenyloxy)-2,3-epoxypropane. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound can be used in biochemical assays and as a probe to study biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the naphthalenyloxy group can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol can be compared with other similar compounds such as:

    Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-, hydrochloride: This compound has a similar structure but with a benzenemethanamine backbone.

    (S)-N,N-dimethyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine: This compound contains a thiophene ring instead of a propanol backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2111-26-4

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-(dimethylamino)-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C15H19NO2/c1-16(2)10-13(17)11-18-15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13,17H,10-11H2,1-2H3

InChI Key

NRIDRINPRIUAKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(COC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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